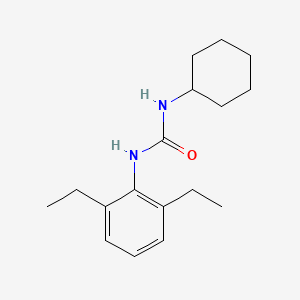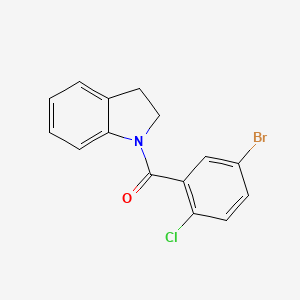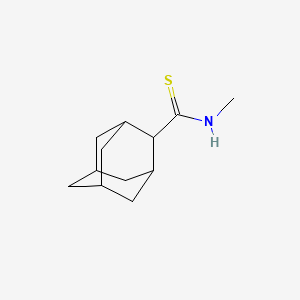
N-cyclohexyl-N'-(2,6-diethylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N'-(2,6-diethylphenyl)urea, also known as CDU, is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. CDU belongs to the class of urea derivatives and is known to have a unique mechanism of action that can be used to target specific biological pathways.
Wirkmechanismus
N-cyclohexyl-N'-(2,6-diethylphenyl)urea's mechanism of action is not fully understood, but it is believed to act on specific ion channels in the nervous system, leading to the modulation of neuronal excitability. N-cyclohexyl-N'-(2,6-diethylphenyl)urea has been shown to inhibit the activity of voltage-gated sodium channels, which are responsible for the initiation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(2,6-diethylphenyl)urea has been shown to have several biochemical and physiological effects, including the inhibition of inflammatory mediators, such as prostaglandins and cytokines. N-cyclohexyl-N'-(2,6-diethylphenyl)urea has also been shown to reduce the release of neurotransmitters, such as glutamate and substance P, which are involved in pain signaling. Moreover, N-cyclohexyl-N'-(2,6-diethylphenyl)urea has been shown to enhance the activity of GABAergic neurons, which are involved in the inhibition of neuronal activity.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-N'-(2,6-diethylphenyl)urea has several advantages for lab experiments, including its high potency and selectivity for specific biological pathways. Moreover, N-cyclohexyl-N'-(2,6-diethylphenyl)urea has been shown to have a low toxicity profile and can be easily synthesized in the lab. However, N-cyclohexyl-N'-(2,6-diethylphenyl)urea's limitations include its poor solubility in aqueous solutions and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for N-cyclohexyl-N'-(2,6-diethylphenyl)urea research, including the investigation of its potential use in treating other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Moreover, N-cyclohexyl-N'-(2,6-diethylphenyl)urea's potential for use in combination therapies with other drugs should be explored. Additionally, the development of novel N-cyclohexyl-N'-(2,6-diethylphenyl)urea derivatives with improved pharmacological properties should be pursued.
Synthesemethoden
N-cyclohexyl-N'-(2,6-diethylphenyl)urea can be synthesized using several methods, including the reaction of cyclohexylisocyanate with 2,6-diethylphenylamine in the presence of a base catalyst. The resulting product is purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N'-(2,6-diethylphenyl)urea has been extensively studied for its potential therapeutic properties, including its ability to modulate the activity of various biological pathways. N-cyclohexyl-N'-(2,6-diethylphenyl)urea has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects in animal models. Moreover, N-cyclohexyl-N'-(2,6-diethylphenyl)urea has been investigated for its potential use in treating various diseases, including multiple sclerosis, neuropathic pain, and epilepsy.
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-(2,6-diethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-3-13-9-8-10-14(4-2)16(13)19-17(20)18-15-11-6-5-7-12-15/h8-10,15H,3-7,11-12H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPNQOWJXBCTEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(2,6-diethylphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({[methyl(phenyl)amino]carbonyl}oxy)phenyl benzoate](/img/structure/B5719821.png)

![3-[5-methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5719845.png)

![N-{[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-furamide](/img/structure/B5719867.png)

![2-[(3,4-dichlorobenzyl)(propyl)amino]ethanol](/img/structure/B5719884.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-4-fluorobenzamide](/img/structure/B5719892.png)

![4-benzyl-1-[(5-methyl-2-furyl)methyl]piperidine](/img/structure/B5719903.png)
![1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5719909.png)

